
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H5BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid typically involves large-scale application of the aforementioned synthetic routes, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting biomolecules .
Medicine: Boronic acids have been explored for their potential in drug development, particularly as enzyme inhibitors and in the design of protease inhibitors .
Industry: In industrial applications, boronic acids are used in the synthesis of advanced materials, including polymers and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .
Comparaison Avec Des Composés Similaires
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the hydroxyl group.
5-Hydroxy-2-pyridinylboronic acid: Similar but lacks the fluorine atom.
Uniqueness: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it particularly useful in specific synthetic and analytical applications .
Propriétés
Numéro CAS |
1992782-77-0 |
|---|---|
Formule moléculaire |
C5H5BFNO3 |
Poids moléculaire |
156.91 g/mol |
Nom IUPAC |
(6-fluoro-5-hydroxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9-11H |
Clé InChI |
AEXGWEVOGBTGGW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)F)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
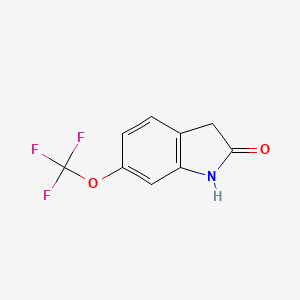
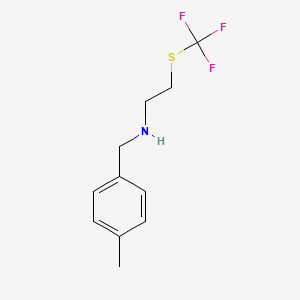

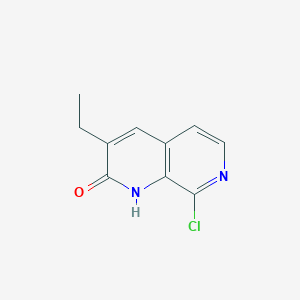

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
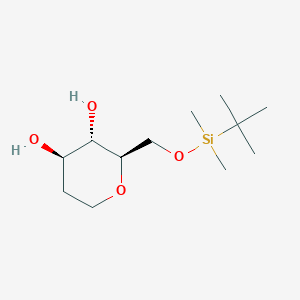


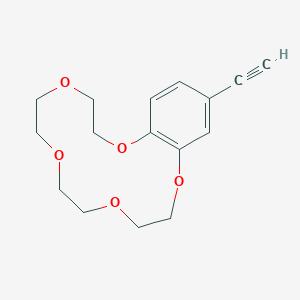
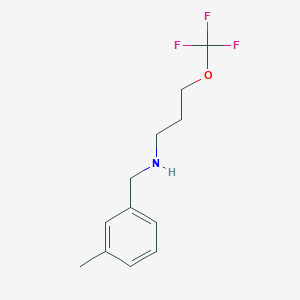
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)
